molecular formula C21H21ClN4O3 B2889891 1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251695-63-2

1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2889891
CAS RN: 1251695-63-2
M. Wt: 412.87
InChI Key: KMOFEFJQHVKLCJ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on a set of rules for naming chemical compounds set out by the International Union of Pure and Applied Chemistry .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, its behavior under different conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound's synthesis and reactivity are crucial for understanding its applications. A related study by Iwanami et al. (1964) explores the hydrolysis of compounds like 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, providing insights into the chemical behavior and potential modifications of similar compounds (Iwanami et al., 1964).

Antimicrobial Activity

The antimicrobial potential of compounds structurally similar to the one has been a significant research focus. Desai et al. (2011) synthesized a series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, and screened them for antibacterial and antifungal activities, showing potential applications in combating microbial infections (Desai et al., 2011).

Cytotoxic Activity

The cytotoxic properties of similar compounds indicate potential for cancer research. Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, demonstrating significant cytotoxicity against in vivo colon tumors in mice, suggesting that structurally similar compounds could be relevant in cancer treatment (Bu et al., 2001).

Aromatic Polyamides Synthesis

Yang et al. (1999) discussed the synthesis of aromatic polyamides using related chemical structures. This research provides insights into the potential application of the compound in the synthesis of new polymers with unique properties (Yang et al., 1999).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems, such as its binding to receptors or its inhibition of enzymes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal .

Future Directions

This involves speculating on potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties .

properties

IUPAC Name

1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-3-8-23-21(29)14-5-7-18-17(10-14)24-11-20(28)26(18)12-19(27)25-16-6-4-13(2)9-15(16)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFEFJQHVKLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=C(C=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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